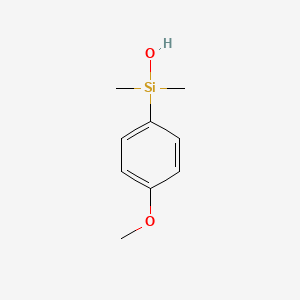

(4-Methoxyphenyl)dimethylsilanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-(4-methoxyphenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLYKNBMTGBOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446018 | |

| Record name | (p-Methoxyphenyl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-26-4 | |

| Record name | (p-Methoxyphenyl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (4-Methoxyphenyl)dimethylsilanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of (4-Methoxyphenyl)dimethylsilanol, a valuable organosilicon compound with applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the synthesis, provide a robust, step-by-step procedure, and address critical safety and purification considerations.

Introduction: The Significance of Arylsilanols

Arylsilanols, such as this compound, are a class of organosilicon compounds characterized by a hydroxyl group directly attached to a silicon atom, which is in turn bonded to an aryl group. Their unique properties, including stability and functionality, make them crucial building blocks in various scientific domains. In drug development, the incorporation of silicon-containing moieties can modulate the physicochemical properties of lead compounds, influencing their metabolic stability, lipophilicity, and binding affinity. The synthesis of well-defined arylsilanols is therefore a critical endeavor for advancing novel therapeutic agents and functional materials.[1]

Core Synthetic Strategy: The Grignard Reaction

The most prevalent and versatile method for constructing the silicon-aryl bond necessary for synthesizing arylsilanols is through the use of organometallic reagents.[1] Specifically, the Grignard reaction offers a powerful and adaptable approach.[1][2] This method involves the reaction of an aryl Grignard reagent, in this case, (4-methoxyphenyl)magnesium bromide, with a suitable silicon electrophile, such as dichlorodimethylsilane. The resulting intermediate is then hydrolyzed to yield the target silanol.

Mechanistic Rationale

The synthesis proceeds in two key stages:

-

Grignard Reagent Formation: 4-Bromoanisole reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form (4-methoxyphenyl)magnesium bromide. This is a classic example of an oxidative insertion of magnesium into a carbon-halogen bond.

-

Nucleophilic Attack and Hydrolysis: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of dichlorodimethylsilane, displacing one of the chloride ions. The subsequent addition of a second equivalent of the Grignard reagent can occur, but controlling the stoichiometry and reaction conditions can favor the mono-arylated product. The resulting chlorosilane is then hydrolyzed, often in the same reaction vessel (in situ), to replace the remaining chlorine atom with a hydroxyl group, affording this compound.

Experimental Procedure

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 4-Bromoanisole | Starting material (aryl halide) |

| Magnesium turnings | Formation of Grignard reagent |

| Iodine crystal | Initiator for Grignard reaction |

| Anhydrous Tetrahydrofuran (THF) | Solvent for Grignard reaction |

| Dichlorodimethylsilane | Silicon electrophile |

| Diethyl ether or Ethyl acetate | Extraction solvent |

| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching and workup |

| Saturated aqueous sodium chloride (Brine) | Washing |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Drying agent |

| Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer | Reaction apparatus |

| Heating mantle, ice bath | Temperature control |

| Separatory funnel, rotary evaporator | Workup and purification |

Step-by-Step Protocol

Part A: Formation of the Grignard Reagent

-

Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[1]

-

Addition of Aryl Halide: In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which is indicated by heat evolution and the disappearance of the iodine color.[1]

-

Completion of Grignard Formation: Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.[1]

Part B: Silylation and Hydrolysis

-

Cooling: Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

-

Addition of Silane: Prepare a solution of dichlorodimethylsilane (1.1 equivalents) in anhydrous THF and add it dropwise to the cold Grignard solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

-

Workup and Hydrolysis: Carefully quench the reaction by slowly pouring it into a mixture of ice and saturated aqueous ammonium chloride solution.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.[1]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation. The choice of method will depend on the scale of the reaction and the purity requirements.

Safety and Handling Precautions

Extreme caution must be exercised throughout this procedure.

-

Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive.[3] They react violently with water, including atmospheric moisture.[4] All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere.[5][6]

-

Solvents: Diethyl ether and THF are highly flammable and volatile.[5] Ensure there are no open flames in the laboratory.[5] Work in a well-ventilated fume hood.

-

Dichlorodimethylsilane: This compound is corrosive and reacts with moisture. Handle with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[3][6]

-

Working Alone: It is highly recommended not to work alone when performing Grignard reactions.[3][4]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H and Si-O stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via a Grignard reaction is a well-established and reliable method. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can efficiently produce this valuable compound for a wide range of applications in drug discovery and materials science. The insights provided in this guide, from the mechanistic underpinnings to the detailed experimental procedure, are intended to empower scientists to successfully and safely perform this synthesis.

References

- BenchChem. (n.d.). Literature review on the synthesis of aryl-substituted silanols.

- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.

- BenchChem. (n.d.). Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine.

- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).

- American Chemical Society. (n.d.). Grignard Reaction.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- ResearchGate. (2004, December). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates.

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- University of California, Irvine. (2016, October 24). Water Reactive Materials (WR).

Sources

Synthesis of (4-Methoxyphenyl)dimethylsilanol via Grignard Reaction with Dichlorodimethylsilane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (4-methoxyphenyl)dimethylsilanol. The primary synthetic route detailed is a robust two-step process initiated by the formation of a Grignard reagent, 4-methoxyphenylmagnesium bromide, followed by its reaction with an appropriate chlorosilane electrophile, dichlorodimethylsilane. The resulting intermediate, chloro(4-methoxyphenyl)dimethylsilane, is subsequently hydrolyzed to yield the target silanol. This document elucidates the underlying reaction mechanisms, provides step-by-step procedural instructions, outlines critical safety protocols for handling reactive intermediates, and discusses methods for product purification and characterization. The synthesis is grounded in well-established organometallic principles, offering a reliable and scalable method for producing arylsilanols, a class of compounds with significant applications in materials science and medicinal chemistry.

Introduction: The Significance of Arylsilanols

Silanols, the silicon analogues of alcohols, are compounds characterized by the Si-O-H functional group.[1] Aryl-substituted silanols, in particular, serve as critical building blocks and intermediates in organosilicon chemistry. Their unique properties, including their ability to act as hydrogen-bond donors and their propensity for self-condensation to form siloxanes, make them valuable in the design of novel polymers, supramolecular structures, and functional materials.[1]

This compound is of particular interest due to the electronic influence of the para-methoxy group on the phenyl ring. This substituent can modulate the reactivity of the silanol and the properties of derivative materials. In the context of drug development, the incorporation of silicon into organic scaffolds can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions, making arylsilanols attractive precursors for novel therapeutic agents. This guide provides the necessary technical details for the reliable synthesis of this valuable compound from readily available starting materials.

Core Synthetic Strategy: A Two-Step Approach

The most effective and widely adopted strategy for forming the necessary aryl-silicon bond is through the reaction of an aryl organometallic reagent with a silicon electrophile.[2] This guide focuses on a Grignard-based approach, which can be dissected into two primary stages:

-

Formation of the Grignard Reagent: 4-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to produce 4-methoxyphenylmagnesium bromide. This is a classic oxidative insertion reaction where magnesium(0) is oxidized to magnesium(II).[3][4]

-

Silylation and Hydrolysis: The prepared Grignard reagent acts as a potent nucleophile, attacking an electrophilic dichlorodimethylsilane molecule. This reaction displaces one chloride ion to form chloro(4-methoxyphenyl)dimethylsilane.[5] The subsequent hydrolysis of the remaining Si-Cl bond, typically during aqueous workup, yields the final product, this compound.[1][5]

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism Explained

The causality behind this synthesis lies in the polarity reversal (umpolung) of the aromatic carbon.

-

Grignard Formation: In 4-bromoanisole, the carbon atom attached to the bromine is electrophilic. The oxidative insertion of magnesium metal into the carbon-bromine bond forms the organomagnesium halide.[4] This process inverts the carbon's electronic character, making it strongly nucleophilic and basic. The reaction is initiated by adding a small crystal of iodine, which activates the magnesium surface.

-

Silylation: Dichlorodimethylsilane features an electrophilic silicon atom due to the electron-withdrawing nature of the two chlorine atoms. The nucleophilic carbon of the Grignard reagent attacks this silicon center in a nucleophilic substitution reaction, displacing one of the chloride ions, a good leaving group.

-

Hydrolysis: The intermediate, chloro(4-methoxyphenyl)dimethylsilane, is sensitive to moisture.[5] The final step is the hydrolysis of the remaining silicon-chlorine bond. Water acts as the nucleophile, attacking the silicon center and displacing the chloride ion to form the thermodynamically stable Si-OH bond.[1] This step typically occurs during the aqueous workup of the reaction mixture.

Caption: Simplified reaction mechanism for silanol formation.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety measures.

Materials & Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Syringes and needles

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |

| Magnesium Turnings | 24.31 | 2.67 g | 0.110 | 1.1 |

| Iodine | 253.81 | 1 crystal | - | catalytic |

| 4-Bromoanisole | 187.04 | 18.70 g | 0.100 | 1.0 |

| Dichlorodimethylsilane | 129.06 | 15.50 g | 0.120 | 1.2 |

| Anhydrous THF | - | ~200 mL | - | solvent |

| Diethyl Ether | - | ~100 mL | - | solvent |

| Saturated NH₄Cl (aq) | - | ~100 mL | - | quench |

| Saturated NaCl (brine) | - | ~50 mL | - | wash |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | drying |

Procedure:

Part A: Preparation of 4-Methoxyphenylmagnesium bromide

-

Set up a flame-dried three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings (1.1 eq) and a single crystal of iodine to the flask.[2]

-

In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 eq) in 50 mL of anhydrous THF.

-

Add a small portion (~5 mL) of the 4-bromoanisole solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[2]

-

Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6] The solution should appear cloudy and greyish-brown.

Part B: Silylation and Hydrolysis

-

Cool the Grignard solution to 0 °C using an ice bath.

-

In a separate dry flask, prepare a solution of dichlorodimethylsilane (1.2 eq) in 50 mL of anhydrous diethyl ether.

-

Add the dichlorodimethylsilane solution dropwise to the cooled, stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing ~100g of crushed ice and 100 mL of saturated ammonium chloride solution to quench the reaction and hydrolyze the intermediate.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part C: Purification and Characterization

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

The final product, this compound, should be characterized by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling Precautions

-

Chlorosilanes: Dichlorodimethylsilane is a flammable, corrosive, and water-reactive liquid.[7][8] It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[8][9] All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere.[7] Personal protective equipment (PPE), including chemical splash goggles, face shields, flame-retardant lab coats, and appropriate gloves, is mandatory.[10][11]

-

Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents. The reaction is exothermic and can generate flammable gases. Anhydrous solvents (THF, diethyl ether) are essential for their preparation.[3][12]

-

Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

-

Fire Safety: Do NOT use water to extinguish fires involving chlorosilanes or Grignard reagents.[9][11] Use a Class D dry powder extinguisher, CO₂, or alcohol-resistant foam.[8]

Conclusion

The synthesis of this compound from 4-bromoanisole and dichlorodimethylsilane via a Grignard reaction is a reliable and well-documented procedure. The success of the synthesis hinges on the careful control of reaction conditions, particularly the exclusion of atmospheric moisture to ensure the stability of the Grignard reagent and the chlorosilane intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can effectively produce this valuable arylsilanol for further applications in chemical synthesis and materials science.

References

- Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.

- Wikipedia. (2023). Silanol.

- PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.

- BenchChem. (2025). Literature review on the synthesis of aryl-substituted silanols.

- Organic Syntheses. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde. Org. Synth. 1974, 54, 42.

- Scribd. (n.d.). Chlorosilane Safety Guide.

- Angewandte Chemie International Edition. (2024). SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers.

- Elsevier. (2025). Synthesis of Organosilanes, Silyl Ethers, and Silanols. In Comprehensive Organic Synthesis (pp. 531-572).

- Sigma-Aldrich. (2024). Safety Data Sheet - Chlorosilanes, flammable, corrosive, n.o.s..

- PubChem. (n.d.). Chlorosilanes, toxic, corrosive, N.O.S..

- Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). Global Safe Handling of Chlorosilanes.

- CAMEO Chemicals - NOAA. (n.d.). Chlorosilanes, toxic, corrosive, n.o.s..

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- ResearchGate. (2026). Chloro(4‐methoxyphenyl)dimethylsilane.

- Gelest, Inc. (n.d.). Grignard Reagents and Silanes.

- YouTube. (2019, January 7). Making Grignard reagents.

Sources

- 1. Silanol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Chlorosilanes, toxic, corrosive, N.O.S. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. scribd.com [scribd.com]

- 11. globalsilicones.org [globalsilicones.org]

- 12. gelest.com [gelest.com]

Introduction: The Strategic Value of Potassium Aryldimethylsilanolates

An In-Depth Technical Guide to the Preparation of Potassium (4-methoxyphenyl)dimethylsilanolate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, organosilicon compounds have emerged as indispensable tools. Their unique properties, such as enhanced metabolic stability and altered lipophilicity, make them valuable bioisosteres in drug design. Among these, arylsilanes and their derivatives are pivotal intermediates. Potassium (4-methoxyphenyl)dimethylsilanolate is a highly reactive and versatile nucleophilic silylating reagent. As a potassium salt of a silanol, it offers a potent silyl anion equivalent, enabling the formation of silicon-carbon and silicon-heteroatom bonds under conditions that are often milder than those required for traditional organometallic reagents.

This guide provides a comprehensive, field-proven methodology for the preparation of potassium (4-methoxyphenyl)dimethylsilanolate. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify the choice of reagents and conditions, and provide a framework for troubleshooting and adaptation. The protocols described herein are designed for researchers, chemists, and drug development professionals who require a reliable and well-understood synthesis of this key synthetic building block.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of potassium (4-methoxyphenyl)dimethylsilanolate is most logically and efficiently executed in a two-stage process. This approach ensures high purity of the intermediate and a clean, high-yielding final conversion.

-

Stage 1: Synthesis of the Silanol Precursor. The foundational step is the preparation of the neutral silanol, (4-methoxyphenyl)dimethylsilanol. This is achieved via a Grignard reaction, a robust and well-established method for carbon-silicon bond formation.

-

Stage 2: Deprotonation to the Silanolate. The terminal hydroxyl group of the silanol is then deprotonated using a strong, non-nucleophilic potassium base to yield the target potassium salt. The choice of base is critical to the success of this step.

The following diagram illustrates the high-level workflow for this synthesis.

Caption: High-level workflow for the two-stage synthesis.

Part I: Synthesis of the this compound Precursor

Causality and Mechanistic Insight

The synthesis of the arylsilanol precursor hinges on the creation of a silicon-aryl bond. The Grignard reaction is the method of choice due to its high efficiency and functional group tolerance. The reaction proceeds by forming an organomagnesium halide (Grignard reagent) from 4-bromoanisole. This highly nucleophilic species then attacks the electrophilic silicon center of dichlorodimethylsilane.

A critical experimental choice is the use of a dichlorosilane. The initial substitution yields (4-methoxyphenyl)dimethylchlorosilane. This intermediate is intentionally not isolated; instead, it is directly hydrolyzed during the aqueous workup. The silicon-chlorine bond is highly labile to water, readily converting to a silanol (Si-OH) group. While diarylation is a potential side reaction, it can be minimized by controlling the stoichiometry and reaction temperature. The stability of the resulting silanol is often influenced by the steric bulk of its substituents, which can prevent the common self-condensation reaction that forms disiloxanes.[1]

Detailed Experimental Protocol: this compound

This protocol is based on established methodologies for arylsilane synthesis via Grignard reagents.[2]

Materials & Reagents

| Reagent | Formula | M.W. | Amount | Moles | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 | Activated |

| 4-Bromoanisole | C₇H₇BrO | 187.04 | 18.7 g | 0.10 | Anhydrous |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.06 | 14.2 g | 0.11 | Freshly distilled |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous, inhibitor-free |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For extraction |

| Saturated NH₄Cl (aq) | NH₄Cl | - | 150 mL | - | For workup |

| Brine | NaCl (aq) | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | For drying |

Procedure:

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Grignard Reagent Initiation: Place the magnesium turnings in the flask. Add approximately 20 mL of anhydrous THF. In the dropping funnel, prepare a solution of 4-bromoanisole in 80 mL of anhydrous THF. Add ~5 mL of the 4-bromoanisole solution to the magnesium suspension. Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by bubble formation and a gentle reflux.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring and refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Silylation: Cool the Grignard solution to 0 °C using an ice bath. Prepare a solution of dichlorodimethylsilane in 100 mL of anhydrous THF and add it to the dropping funnel. Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A white precipitate of magnesium salts will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Workup and Hydrolysis: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (150 mL). This step hydrolyzes the intermediate chlorosilane to the desired silanol and neutralizes any unreacted Grignard reagent.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield this compound as a white solid or colorless oil.

Part II: Preparation of Potassium (4-methoxyphenyl)dimethylsilanolate

Expertise in Action: The Critical Choice of Base

The conversion of the silanol to its corresponding potassium salt is an acid-base reaction. The choice of the potassium base is the most critical decision in this stage, directly impacting yield, purity, and safety.

-

Potassium Hydroxide (KOH): While economically favorable, the use of KOH introduces water as a byproduct (Si-OH + KOH ⇌ Si-OK + H₂O). This equilibrium reaction can be difficult to drive to completion and the presence of water can promote unwanted side reactions, such as condensation of the silanol starting material. Methods using KOH often require azeotropic distillation to remove water, which can be time-consuming.[3][4]

-

Potassium tert-Butoxide (t-BuOK): This is a strong, non-nucleophilic base that is soluble in organic solvents. The reaction produces tert-butanol as a byproduct, which is less problematic than water but still needs to be considered or removed. It is a viable option, particularly when strictly anhydrous conditions are required but handling potassium hydride is not feasible.[5]

-

Potassium Hydride (KH): This is the superior choice for achieving a clean, quantitative, and irreversible deprotonation. As a powerful, non-nucleophilic base, it reacts with the silanol to produce the potassium silanolate and hydrogen gas (H₂). The evolution of a gaseous byproduct drives the reaction to completion according to Le Châtelier's principle. The reaction is heterogeneous and occurs on the surface of the KH crystals.[6] Its primary drawback is its hazardous nature, requiring stringent safety protocols.

For this guide, potassium hydride is selected as the reagent of choice to ensure the highest quality of the final product solution, which is often used directly in subsequent synthetic steps without isolation.

Reaction Mechanism: Acid-Base Deprotonation

The mechanism is a straightforward proton transfer from the acidic silanol to the basic hydride anion.

Caption: Deprotonation of silanol with potassium hydride.

Detailed Experimental Protocol: Potassium (4-methoxyphenyl)dimethylsilanolate

Crucial Safety Preamble: Potassium hydride is a highly reactive and pyrophoric solid, especially upon contact with water or protic solvents. It must be handled under a strictly inert atmosphere (nitrogen or argon) in a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impermeable gloves, is mandatory.[8] A Class D fire extinguisher (for combustible metals) should be readily available.

Materials & Reagents

| Reagent | Formula | M.W. | Amount | Moles | Notes |

| This compound | C₉H₁₄O₂Si | 182.29 | 9.11 g | 0.05 | Dry, from Part I |

| Potassium Hydride (30% in oil) | KH | 40.11 | 7.35 g | 0.055 | Use as received |

| Anhydrous Pentane or Hexane | - | - | 50 mL | - | For washing KH |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Anhydrous, inhibitor-free |

Procedure:

-

Apparatus Setup: Assemble a 250 mL two-neck round-bottom flask with a magnetic stirrer and a gas outlet bubbler. Flame-dry the apparatus under inert gas and allow it to cool.

-

Washing Potassium Hydride: In the fume hood, weigh the potassium hydride dispersion into the reaction flask under a positive pressure of inert gas. Add anhydrous pentane or hexane (2 x 25 mL) via cannula, stir the suspension for 5 minutes, and then carefully remove the supernatant containing the mineral oil via cannula. This leaves the grey KH powder. CAUTION: The washings should be quenched separately and carefully.

-

Reaction Setup: Add 100 mL of anhydrous THF to the washed potassium hydride. Begin vigorous stirring.

-

Substrate Addition: Dissolve the this compound in 50 mL of anhydrous THF. Using a syringe or dropping funnel, add the silanol solution dropwise to the stirred KH suspension at room temperature.

-

Monitoring the Reaction: The reaction progress is indicated by the evolution of hydrogen gas, which can be observed in the bubbler. The reaction is typically complete within 1-2 hours at room temperature, or it can be gently warmed (to ~40 °C) to ensure completion. The reaction is finished when gas evolution ceases.

-

Final Product: The resulting mixture is a solution or suspension of potassium (4-methoxyphenyl)dimethylsilanolate in THF. This solution is typically used directly for subsequent reactions. It is not recommended to isolate the salt as a solid due to its high reactivity and hygroscopic nature. The concentration can be determined by titration if required.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through clear observational checkpoints:

-

Grignard Initiation: The visual confirmation of reflux or bubble formation validates the start of the reaction.

-

Hydrogen Evolution: The cessation of gas evolution in the second stage provides a definitive endpoint for the deprotonation reaction.

-

Anhydrous Technique: The rigorous use of flame-dried glassware and anhydrous solvents is a procedural control that prevents the most common failure mode: quenching of reagents by moisture. All experiments should be carried out using Schlenk techniques or in a glovebox.[9]

By adhering to these principles and observational cues, the researcher can have high confidence in the successful preparation of the target compound.

References

- Method for preparation of potassium silanolates. (EP0922723A2).

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press. [Link]

-

Reaction of 2,3,4,5,6-Pentafluorobenzamide with Potassium Hydride: Unexpected Activation of the C–F Bond and Dimerization of Organofluorine Ligand. (2024). ResearchGate. [Link]

-

Potassium Safety Information. ESPI Metals. [Link]

-

Murata, M., Suzuki, K., Watanabe, S., & Masuda, Y. (1997). Synthesis of Arylsilanes via Palladium(0)-Catalyzed Silylation of Aryl Halides with Hydrosilane. The Journal of Organic Chemistry, 62(24), 8569–8571. [Link]

-

METHYLSILANETRIOL POTASSIUM. Ataman Kimya. [Link]

-

Synthesis of arylsilanes. Organic Chemistry Portal. [Link]

-

Kubota, K., et al. (2020). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. ChemRxiv. [Link]

-

Potassium hydride, 30% w/w in mineral oil, Safety Data Sheet. Alfa Aesar. [Link]

-

Potassium Hydride. ResearchGate. [Link]

-

Lesbani, A., Mohadi, R., Eliza, & Mardiyanto. (2014). Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex. Molekul, 9(1), 34-42. [Link]

- Method for the preparation of potassium silanolates. (US5856546A).

-

Wagner, H., et al. (2011). Synthesis of Potassium Oligosilanides in Benzene. Zeitschrift für anorganische und allgemeine Chemie, 637(12), 1772-1777. [Link]

-

Silanol, potassium salt. PubChem. [Link]

-

Potassium silicate. Wikipedia. [Link]

-

potassium (4-methoxyphenyl)dimethylsilanololate. Chemsrc. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 3. EP0922723A2 - Method for preparation of potassium silanolates - Google Patents [patents.google.com]

- 4. US5856546A - Method for the preparation of potassium silanolates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

An In-depth Technical Guide to (4-Methoxyphenyl)dimethylsilanol for Researchers and Drug Development Professionals

Introduction

(4-Methoxyphenyl)dimethylsilanol, with the CAS Number 22868-26-4 , is an organosilicon compound that has garnered significant interest in the field of organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective utilization of this valuable reagent.

Physicochemical Properties

This compound is a colorless to yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 22868-26-4 | [1][2] |

| Molecular Formula | C₉H₁₄O₂Si | [2][3] |

| Molecular Weight | 182.29 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 1.101 g/mL at 25 °C | [2][3] |

| Boiling Point | 82 °C at 0.004 Torr | [3] |

| Refractive Index (n²⁰/D) | 1.522 | [3] |

| Flash Point | 110 °C | [3] |

| pKa | 14.49 ± 0.53 (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromoanisole. The first step involves the formation of the corresponding chlorosilane precursor, followed by hydrolysis to yield the desired silanol.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Chloro(4-methoxyphenyl)dimethylsilane

This procedure is adapted from established methods for the synthesis of arylsilanes.

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Dichlorodimethylsilane: The freshly prepared Grignard reagent, (4-methoxyphenyl)magnesium bromide, is cooled to 0 °C in an ice bath. A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise to the Grignard solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude chloro(4-methoxyphenyl)dimethylsilane is then purified by vacuum distillation.

Step 2: Hydrolysis to this compound

The hydrolysis of the chlorosilane is a straightforward procedure.

-

Hydrolysis: The purified chloro(4-methoxyphenyl)dimethylsilane is dissolved in a suitable organic solvent such as diethyl ether or acetone. To this solution, a stoichiometric amount of water is added dropwise with stirring. The reaction can be monitored by the formation of a white precipitate of hydrochloric acid if a base is not used. Alternatively, a weak base like sodium bicarbonate can be added to neutralize the HCl as it is formed.

-

Isolation: After the reaction is complete (as monitored by TLC or GC-MS), the organic layer is washed with water to remove any remaining salts and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound, which can be used directly or further purified if necessary.

Reactivity and Applications in Cross-Coupling Reactions

This compound is a highly valuable reagent in palladium-catalyzed cross-coupling reactions, serving as an effective and user-friendly alternative to boronic acids and organotin compounds. Its utility stems from the ease of handling, lower toxicity of byproducts, and excellent reactivity under mild conditions.

Mechanism of Palladium-Catalyzed Cross-Coupling

The generally accepted mechanism for the palladium-catalyzed cross-coupling of organosilanols involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of a Pd-catalyzed cross-coupling reaction.

This compound is typically activated by a base to form the corresponding silanolate, which then undergoes transmetalation with the palladium(II) complex.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

The following is a general protocol for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane, or DMF) to the Schlenk tube.

-

Reaction Execution: The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| A singlet for the two methyl groups attached to the silicon atom. | Signals for the two methyl carbons attached to the silicon atom. |

| A singlet for the methoxy group protons. | A signal for the methoxy carbon. |

| Aromatic protons of the p-substituted benzene ring, likely appearing as two doublets. | Signals for the aromatic carbons, including the ipso-carbon attached to silicon. |

| A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |

Note: Actual chemical shifts will depend on the solvent and spectrometer frequency.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 22868-26-4) is not widely available. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards similar to related organosilicon and aromatic compounds.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: May cause respiratory irritation. Move to fresh air if inhaled.

-

Skin Contact: May cause skin irritation. Wash with soap and water upon contact.

-

Eye Contact: May cause serious eye irritation. Flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere.

It is strongly recommended to consult the SDS of a closely related compound and to perform a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its ease of preparation, stability, and high reactivity in palladium-catalyzed cross-coupling reactions make it an attractive alternative to other organometallic reagents. This guide provides essential technical information to facilitate its effective use in research and development, contributing to the advancement of synthetic chemistry and drug discovery.

References

-

ChemBK. (4-甲氧苯基)二甲基硅烷醇. [Link]

- Sigma-Aldrich. Safety Data Sheet: this compound.

-

E FORU Materials Inc. This compound CAS #: 22868-26-4. [Link]

-

ResearchGate. Chloro(4‐methoxyphenyl)dimethylsilane. [Link]

- Google Patents. US4609751A - Method of hydrolyzing chlorosilanes.

-

NIH National Library of Medicine. Cross-coupling reactions of arylsilanols with substituted aryl halides. [Link]

Sources

characterization of (4-Methoxyphenyl)dimethylsilanol spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methoxyphenyl)dimethylsilanol

Abstract

This compound is an organosilicon compound of significant interest in organic synthesis and materials science, often serving as a key intermediate or building block.[1] Its utility is predicated on a well-defined structure, necessitating robust and unambiguous analytical characterization. This technical guide provides a comprehensive examination of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed framework for its identification and quality assessment. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—elucidating the structural information each provides. This document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and spectral interpretation, ensuring both technical accuracy and practical applicability.

Molecular Structure and Spectroscopic Rationale

The structure of this compound, with a molecular formula of C₉H₁₄O₂Si and a molecular weight of 182.29 g/mol , incorporates several distinct functional groups that give rise to a unique spectroscopic fingerprint.[2] Understanding these structural components is fundamental to interpreting the spectral data.

-

Silanol Group (Si-OH): The hydroxyl group bonded to the silicon atom is a key reactive site. Its proton is exchangeable, and the O-H and Si-O bonds have characteristic vibrational frequencies.

-

Dimethylsilyl Group (Si(CH₃)₂): The two methyl groups attached to the silicon are chemically equivalent, resulting in a single, strong signal in ¹H NMR. The Si-C bonds also have distinct IR absorptions.

-

4-Methoxyphenyl Group (p-CH₃O-C₆H₄): This para-substituted aromatic ring creates a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum. The methoxy group provides an additional sharp singlet.

The interplay of these groups dictates the molecule's chemical and physical properties, and their individual spectroscopic signatures allow for its complete characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For organosilicon compounds, both ¹H and ¹³C NMR provide definitive structural information.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Interpretation of the ¹H NMR Spectrum: The spectrum is expected to show four distinct signals corresponding to the four chemically non-equivalent proton environments in the molecule.

-

Aromatic Protons (δ ≈ 6.9-7.5 ppm): The para-substitution on the benzene ring leads to an AA'BB' system. The two protons ortho to the electron-donating methoxy group will appear upfield as a doublet, while the two protons ortho to the silicon group will appear downfield as another doublet.[4]

-

Methoxy Protons (-OCH₃, δ ≈ 3.8 ppm): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet.[5]

-

Dimethylsilyl Protons (-Si(CH₃)₂, δ ≈ 0.3 ppm): The six protons of the two methyl groups attached to the silicon are equivalent. They appear as a sharp, intense singlet significantly upfield due to the electropositive nature of silicon.[6]

-

Silanol Proton (-SiOH, variable δ): The chemical shift of the silanol proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can be confirmed by D₂O exchange, where the peak disappears.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.5 | Doublet | 2H | Ar-H (ortho to Si) |

| ~6.9 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~3.8 | Singlet | 3H | -OCH ₃ |

| ~0.3 | Singlet | 6H | -Si(CH ₃)₂ |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Interpretation of the ¹³C NMR Spectrum: Due to the symmetry of the para-substituted ring, six distinct carbon signals are expected.

-

Aromatic Carbons (δ ≈ 114-161 ppm): Four signals are expected for the aromatic ring. The carbon attached to the methoxy group (C-O) will be the most downfield. The ipso-carbon attached to the silicon (C-Si) will also have a characteristic shift. The two sets of equivalent CH carbons (ortho and meta to the silicon) will produce two distinct signals.[7]

-

Methoxy Carbon (-OCH₃, δ ≈ 55 ppm): A single peak corresponding to the methoxy carbon.[4]

-

Dimethylsilyl Carbons (-Si(CH₃)₂, δ ≈ -1 to 2 ppm): A single, typically sharp peak for the two equivalent methyl carbons, appearing upfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~161 | C -OCH₃ (Aromatic) |

| ~135 | C H (Aromatic, ortho to Si) |

| ~132 | C -Si (Aromatic, ipso) |

| ~114 | C H (Aromatic, ortho to OCH₃) |

| ~55 | -OC H₃ |

| ~0 | -Si(C H₃)₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.

Interpretation of the FT-IR Spectrum: The FT-IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups.

-

O-H Stretch (3200-3690 cm⁻¹): A strong, broad band in the 3200-3400 cm⁻¹ region indicates intermolecular hydrogen bonding of the silanol (Si-OH) groups. A sharper, less intense peak around 3690 cm⁻¹ may be observed for the free, non-hydrogen-bonded O-H stretch, especially in dilute solutions in non-polar solvents.[8][9]

-

C-H Stretches (2830-3100 cm⁻¹): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. The methoxy C-H stretch often appears as a distinct peak around 2835 cm⁻¹.[10]

-

C=C Aromatic Stretch (1500-1600 cm⁻¹): Strong absorptions in this region are characteristic of the aromatic ring.

-

Si-C Stretch (1250-1270 cm⁻¹ and ~780-850 cm⁻¹): The symmetric deformation of the Si-(CH₃)₂ group gives a strong, sharp band around 1250 cm⁻¹. Rocking vibrations are also observed in the lower frequency region.[8]

-

C-O Stretch (~1245 cm⁻¹ and ~1030 cm⁻¹): The aryl-alkyl ether linkage results in a strong asymmetric C-O-C stretch around 1245 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹.[10]

-

Si-O Stretch (810-950 cm⁻¹): A strong, often broad band associated with the Si-O stretching of the silanol group is a key diagnostic feature.[8]

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Strong, Broad | O-H stretch (H-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| 2960, 2870 | Medium | Aliphatic C-H stretch |

| ~2835 | Medium | Methoxy C-H stretch |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1250 | Strong, Sharp | Si-CH₃ symmetric deformation |

| ~1245 | Strong | Asymmetric C-O-C stretch (ether) |

| 810-950 | Strong, Broad | Si-O stretch (silanol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure. Using a technique like electron ionization (EI), a molecular ion (M⁺˙) is generated.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (m/z = 182): The peak corresponding to the intact molecule is expected at an m/z value of 182.

-

Key Fragmentation Pathways: Organosilicon compounds exhibit characteristic fragmentation patterns.[11][12]

-

[M-15]⁺ (m/z = 167): The most common and often most intense fragmentation for compounds with a dimethylsilyl group is the loss of a methyl radical (•CH₃). This results in a stable silicon-containing cation.

-

[M-47]⁺ (m/z = 135): Loss of a methoxy radical (•OCH₃) followed by the loss of a hydrogen atom, or a related rearrangement, can lead to this fragment.

-

Other significant fragments may arise from the cleavage of the aryl-Si bond or further fragmentation of the aromatic ring.

-

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols must be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[14]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: Standard workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop between two KBr or NaCl salt plates to form a thin film.[13]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, record a background spectrum of the empty salt plates. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically over a range of 4000-400 cm⁻¹.[13]

-

-

Data Analysis: Identify the positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands and assign them to their corresponding molecular vibrations.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source (often via direct infusion or a GC inlet). The standard EI energy is 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with known fragmentation behaviors of organosilicon compounds to confirm the structure.[11]

Conclusion

The comprehensive characterization of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of structural information. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the dimethylsilyl, methoxy, and para-substituted phenyl groups. FT-IR spectroscopy validates the presence of key functional groups, most notably the characteristic Si-OH, Si-C, and C-O bonds. Finally, Mass Spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of a methyl group. Together, these spectroscopic methods provide an unequivocal and robust analytical package for the structural verification and quality control of this compound.

References

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of silanol region (3000–3800 cm⁻¹) of nanosized AP-CHA.... Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

AIP Publishing. (2014). The 2D-IR spectrum of hydrogen-bonded silanol groups in pyrogenic silica. Retrieved from [Link]

-

ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]

-

National Technical Reports Library - NTIS. (1982). Determination of Silanol in Silicones by Quantitative FTIR. Retrieved from [Link]

-

American Chemical Society. (1984). Quantitation of silanol in silicones by FTIR spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Silicon-29 chemical shifts of organosilicon compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectra of silanes. Multiple rearrangements and bonding to silicon. Retrieved from [Link]

-

Journal of the American Chemical Society. (2017). Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. Retrieved from [Link]

-

Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.... Retrieved from [Link]

-

ACS Omega. (n.d.). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants. Retrieved from [Link]

-

Ereztech. (n.d.). This compound CAS #: 22868-26-4. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0320804). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cross-coupling reactions of arylsilanols with substituted aryl halides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Lucknow University. (2020). Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride.... Retrieved from [Link]

Sources

- 1. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4-Methoxyphenyl)dimethylsilanolCAS #: 22868-26-4 [eforu-chemical.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. hmdb.ca [hmdb.ca]

- 8. gelest.com [gelest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Methoxyphenyl)dimethylsilanol

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of (4-Methoxyphenyl)dimethylsilanol, a key intermediate in materials science and synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. It offers a detailed interpretation grounded in the fundamental principles of NMR spectroscopy, exploring the causal relationships between molecular structure, electronic effects, and the resulting spectral features. We will dissect the ¹H and ¹³C NMR spectra, providing field-proven insights into peak assignments, chemical shift rationales, and coupling patterns. Furthermore, this guide includes a self-validating, step-by-step experimental protocol for acquiring high-fidelity NMR data for this and similar organosilicon compounds, ensuring researchers, scientists, and drug development professionals can achieve reproducible and accurate results.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₉H₁₄O₂Si, is an organosilanol compound characterized by a dimethylsilanol group [-Si(CH₃)₂OH] and a methoxy group [-OCH₃] attached to a central phenyl ring in a para configuration. Its utility spans from a precursor in the synthesis of complex silicone polymers and silyl ethers to a protecting group in organic synthesis.[1] The precise characterization of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for its structural elucidation and purity assessment.

The presence of distinct chemical environments—a hydroxyl group directly bonded to silicon (silanol), methyl groups on silicon, a methoxy group, and a disubstituted aromatic ring—provides a rich dataset for NMR analysis. This guide will serve as an authoritative reference for interpreting these spectral features.

Molecular Structure and Predicted NMR Environments

To accurately interpret the NMR spectra, we must first identify the unique proton and carbon environments within the this compound molecule. The symmetry of the para-substituted ring simplifies the aromatic region of the spectra.

Below is a diagram illustrating the distinct chemical environments.

Caption: Molecular structure of this compound with unique proton and carbon environments labeled.

Based on this structure, we anticipate:

-

¹H NMR: 5 distinct signals.

-

¹³C NMR: 6 distinct signals.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), integration values, and signal multiplicities.

Signal Assignments and Rationale

-

δ ~ 0.2-0.3 ppm (Singlet, 6H): This high-field signal is characteristic of the six equivalent protons of the two methyl groups attached to the silicon atom (Si-(CH₃)₂). Silicon is less electronegative than carbon, leading to significant shielding and an upfield shift, often near the tetramethylsilane (TMS) reference.[2][3] The protons are equivalent and show no coupling to other protons, hence they appear as a sharp singlet.

-

δ ~ 3.8 ppm (Singlet, 3H): This signal corresponds to the three protons of the methoxy group (-OCH₃). The adjacent electronegative oxygen atom deshields these protons, shifting them downfield into the typical range for methoxy groups on an aromatic ring.[4][5]

-

δ ~ 6.9 ppm (Doublet, 2H): This doublet arises from the two aromatic protons ortho to the electron-donating methoxy group (labeled Hₑ). The strong +R (resonance) effect of the methoxy group increases electron density at the ortho and para positions, causing significant shielding and an upfield shift relative to unsubstituted benzene (δ 7.26 ppm).[5] These protons are coupled to their neighbors (Hₔ), resulting in a doublet.

-

δ ~ 7.5 ppm (Doublet, 2H): This downfield doublet corresponds to the two aromatic protons ortho to the dimethylsilanol group (labeled Hₔ). The silyl group is generally considered electron-donating, but its effect is weaker than the methoxy group. These protons are therefore less shielded than Hₑ and appear further downfield. They are coupled to Hₑ, presenting as a doublet.

-

Variable δ (Broad Singlet, 1H): The silanol proton (Si-OH) is acidic and subject to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[6] Its chemical shift is highly dependent on concentration, solvent, and temperature. It typically appears as a broad singlet and can range from 1 to 5 ppm or even broader. In some cases, it may exchange rapidly and not be observed at all.

Data Summary: ¹H NMR

| Assigned Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-(CH ₃)₂ | a | 0.2 - 0.3 | Singlet | 6H |

| -OCH ₃ | c | ~ 3.8 | Singlet | 3H |

| Ar-H (ortho to -OCH₃) | e | ~ 6.9 | Doublet | 2H |

| Ar-H (ortho to -Si) | d | ~ 7.5 | Doublet | 2H |

| Si-OH | b | Variable (1-5) | Broad Singlet | 1H |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.

Signal Assignments and Rationale

-

δ ~ -2.0 to 0.0 ppm: This upfield signal is assigned to the carbons of the dimethylsilyl group (Si-C H₃). The low electronegativity of silicon results in strong shielding, shifting this signal to a very high-field region, sometimes even below 0 ppm.[7]

-

δ ~ 55.2 ppm: This peak is characteristic of the methoxy group carbon (-OC H₃). Its chemical shift is a reliable indicator for this functional group.[4][8]

-

δ ~ 113.9 ppm: This signal corresponds to the aromatic carbons ortho to the methoxy group (C -meta to Si). The strong electron-donating effect of the oxygen atom shields these carbons, shifting them significantly upfield.[9]

-

δ ~ 132.0 ppm (estimated): This chemical shift is assigned to the ipso-carbon attached to the silicon atom (C -Si). The exact shift can be influenced by the silicon substituent, but it is typically a quaternary carbon and may show a weaker signal intensity.

-

δ ~ 136.5 ppm: This signal is attributed to the aromatic carbons ortho to the silicon group (C -ortho to Si). These carbons are less shielded than those ortho to the methoxy group.

-

δ ~ 161.0 ppm: The most downfield aromatic signal is assigned to the ipso-carbon attached to the methoxy group (C -OCH₃). The direct attachment to the highly electronegative oxygen atom causes significant deshielding.[9]

Data Summary: ¹³C NMR

| Assigned Carbons | Label | Predicted Chemical Shift (δ, ppm) | Notes |

| Si-(C H₃)₂ | 1 | -2.0 to 0.0 | Highly shielded by Si |

| -OC H₃ | 2 | ~ 55.2 | Typical for aromatic methoxy |

| C -meta to Si | 5 | ~ 113.9 | Shielded by -OCH₃ group |

| C -Si (ipso) | 3 | ~ 132.0 | Quaternary, potentially weak signal |

| C -ortho to Si | 4 | ~ 136.5 | Aromatic C-H |

| C -OCH₃ (ipso) | 6 | ~ 161.0 | Deshielded by oxygen |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a standardized and validated protocol. The following workflow is designed to ensure accuracy for this compound and related compounds.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. CDCl₃ is a suitable solvent due to the compound's moderate polarity.[10]

-

Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

-

Instrument Setup & Calibration:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Allow the sample temperature to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: Set to at least 3.0 seconds to ensure good resolution.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence with proton decoupling (e.g., zgpg30).

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: Set to 1.0 - 1.5 seconds.

-

Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

-

Number of Scans: Acquire 1024 to 2048 scans due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

-

Perform Fourier transformation, followed by phase correction and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[11]

-

Integrate the signals in the ¹H spectrum.

-

Experimental Workflow Diagram

Caption: Standard Operating Procedure for NMR analysis of this compound.

Conclusion

The NMR spectra of this compound are highly diagnostic and allow for unambiguous structural confirmation. The ¹H NMR spectrum is characterized by five distinct signals, including the highly shielded Si-CH₃ protons, the characteristic methoxy singlet, and a clear AA'BB' system for the aromatic protons. The ¹³C NMR spectrum complements this data with six signals that reflect the electronic environment of each carbon atom, from the upfield Si-CH₃ carbons to the downfield oxygen-bound aromatic carbon. By understanding the underlying principles of chemical shielding and electronic effects, researchers can confidently interpret these spectra. The provided experimental protocol establishes a reliable framework for obtaining high-quality data, ensuring the integrity and reproducibility of scientific investigations involving this important organosilicon compound.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. DIMETHYLSILANE(1111-74-6) 1H NMR [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. rsc.org [rsc.org]

Introduction: The Role and Relevance of (4-Methoxyphenyl)dimethylsilanol

An In-depth Technical Guide to the Stability and Storage of (4-Methoxyphenyl)dimethylsilanol

For Researchers, Scientists, and Drug Development Professionals

This compound, a member of the organosilanol family, has emerged as a versatile and powerful nucleophile in modern organic synthesis. Its primary utility is found in palladium-catalyzed cross-coupling reactions (a variation of the Hiyama coupling), where it serves as an effective precursor for the formation of biaryl and heteroaryl structures.[1] These structural motifs are central to numerous pharmaceuticals, agrochemicals, and advanced materials. The advantages of using organosilanols like this compound include their relatively low toxicity, robustness, and ease of preparation from inexpensive starting materials.[1]

However, the presence of the hydroxyl group bonded directly to a silicon atom (Si-OH) imparts a unique reactivity profile that governs the compound's stability and dictates its proper handling and storage. Understanding these characteristics is not merely a matter of laboratory best practice; it is fundamental to ensuring the reagent's integrity, achieving reproducible experimental outcomes, and preventing the waste of valuable materials. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven insights and protocols to maintain its quality over time.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its correct handling and integration into experimental setups.

| Property | Value | Reference |

| CAS Number | 22868-26-4 | |

| Molecular Formula | C₉H₁₄O₂Si | [2] |

| Molecular Weight | 182.29 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 1.101 g/mL at 25 °C | |

| Refractive Index | n20/D 1.522 | |

| Boiling Point | 82 °C at 0.004 Torr | [4] |

The Central Mechanism of Instability: Silanol Condensation

The principal degradation pathway for this compound, and silanols in general, is a self-condensation reaction.[5] In this process, two silanol molecules react to form a disiloxane and a molecule of water. This equilibrium reaction is the single most critical factor to control when storing the compound.

2 [(CH₃O)C₆H₄]Si(CH₃)₂OH ⇌ ₂Si-O-Si(CH₃)₂[C₆H₄(OCH₃)] + H₂O[5]

The product of this degradation, 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane, is inactive in the desired cross-coupling reactions, meaning that condensation leads to a direct reduction in the reagent's potency.

Sources

The (4-Methoxyphenyl)dimethylsilanol Reaction Mechanism in Cross-Coupling: An In-depth Technical Guide